

in situ polymerization of MMA for solid-state batteries

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Compound Focus: Lithium methacrylate

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Application Notes & Experimental Protocols

Denture-Inspired PMMA-based Solid Elastomer Electrolyte

This protocol, inspired by dental acrylics, develops a "polymer-in-salt" solid elastomer electrolyte with robust adhesion and high ionic conductivity [1].

- **Primary Materials:**

- **Monomers:** Methyl methacrylate (MMA).
- **Deep Eutectic Electrolyte (DEE):** Succinonitrile (SN) and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).
- **Reagents:** Azobisisobutyronitrile (AIBN, initiator), Ethylene glycol dimethacrylate (EGDMA) or Poly(ethylene glycol) diacrylate (PEGDA, crosslinker).

- **Detailed Protocol:**

- **DEE Preparation:** Mix solid LiTFSI and SN powders to form a liquid deep eutectic electrolyte at room temperature [1].
- **Precursor Solution Preparation:** Blend the DEE with MMA monomer. The optimized molar ratio of DEE to MMA is **2.16:1** [1].
- **Additive Incorporation:** Precisely add 1% AIBN and 0.5% PEGDA (or EGDMA) to the homogeneous mixture as the initiator and crosslinker, respectively [1].

- **In-situ Polymerization:** Inject the precursor solution into the battery assembly and polymerize at **70°C for 12 hours** to form the solid elastomer electrolyte in situ [1].

- **Key Characteristics & Performance Data:**

Property	Result	Measurement Condition
Ionic Conductivity	0.497 mS cm ⁻¹	30°C [1]
Structure	"Polymer-in-salt" with continuous Li ⁺ pathways	- [1]
Mechanical Property	Elastomeric, can be stretched to 480% of original length	Shore C hardness of 47 [1]
Key Advantage	Robust adhesion to solid electrodes, facilitating stable SEI formation	[1]

Molecular Synergy Engineering of Fluorinated Eutectic Gel Polymer Electrolyte

This protocol uses a fluorine-containing deep eutectic system and in-situ polymerization to achieve a wide electrochemical window and high safety [2].

- **Primary Materials:**

- **Monomer System:** Fluoride-amide-based deep eutectic system (specific monomers not fully detailed in available sources).
- **Reagents:** Initiator and crosslinker (assumed similar to other protocols).

- **Detailed Protocol:**

- **Preparation:** The electrolyte is prepared by performing **in-situ polymerization on a fluorine-containing deep eutectic system** [2].
- **Additive Strategy:** A **ternary synergistic additive strategy** is employed to regulate intermolecular synergy, which couples interfacial chemistry control with solvation structure optimization [2].

- **Key Characteristics & Performance Data:**

Property	Result	Measurement Condition
Ionic Conductivity	2.83 mS cm ⁻¹	25°C [2]
Electrochemical Window	5.6 V	- [2]
Li ⁺ Transference Number	0.68	- [2]
Capacity Retention	92.3%	After 1,000 cycles at 3C rate in a 4.5V LiCoO ₂ battery [2]

Elastic Solid-State Polymer Electrolyte with LLZTO Fillers

This methodology creates an elastic electrolyte by embedding ion-conductive plastic crystals and ceramic nanoparticles in an elastomer matrix [3].

- **Primary Materials:**

- **Monomers:** Butyl Acrylate (BA).
- **Plasticizer:** Succinonitrile (SN).
- **Lithium Salt:** LiTFSI.
- **Ceramic Fillers:** Li_{6.5}La₃Zr_{1.5}Ta_{0.5}O₁₂ (LLZTO) nanoparticles.
- **Additives:** Fluoroethylene carbonate (FEC), PEGDA, AIBN.

- **Detailed Protocol:**

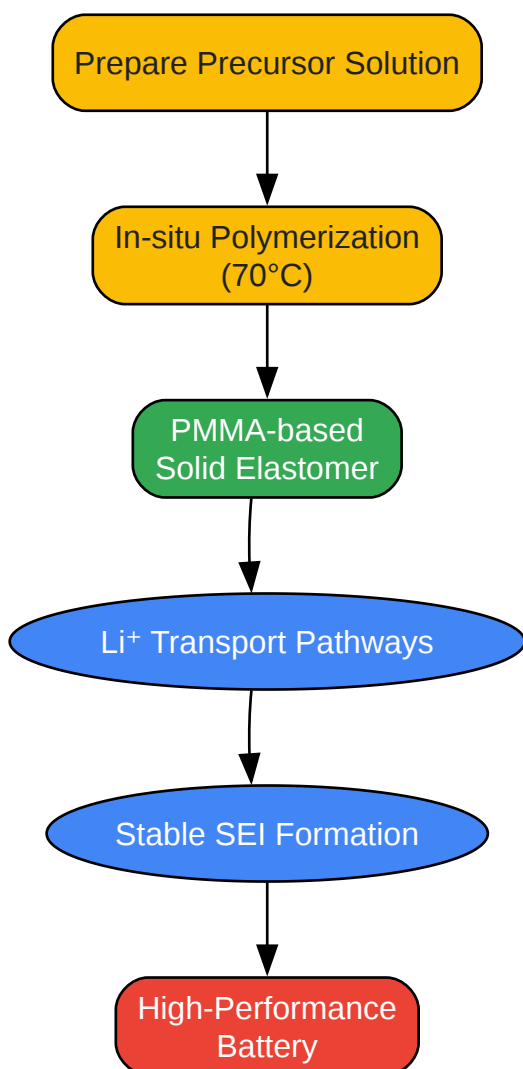
- **LLZTO-BA Solution:** Dissolve 1 mol% PEGDA, 1 M LiTFSI, and 10 wt% LLZTO nanoparticles in BA liquid. Stir for 12 hours at room temperature [3].
- **SN-based Solution:** Mix SN and 1 M LiTFSI at 70°C for 20 minutes. Then, add 5 vol% FEC additive and stir for 1 hour at 50°C [3].
- **Precursor Solution:** Mix the LLZTO-BA solution and SN-based solution in a **1:1 volume ratio** at 50°C, stirring for 30 minutes. Add 0.5 mol% AIBN and stir for 15 minutes [3].
- **Polymerization:** Polymerize the precursor solution at **70°C for 2 hours** to form the final electrolyte, denoted as LZT/SN-SPE [3].

- **Key Characteristics & Performance Data:**

| Property | Result | Measurement Condition | | :--- | :--- | :--- | | Ionic Conductivity | 1.69 mS cm⁻¹ | Room temperature [3] | | Performance in Li||LiFePO₄ Cell | 92.40 mAh g⁻¹ | Discharge capacity at 5 C rate [3] | | Cycle Life | 98.6% capacity retention | After 420 cycles at 1 C rate [3] | | Li Symmetric Cell Stability | > 1100 hours | At 5 mA cm⁻² current density [3] |

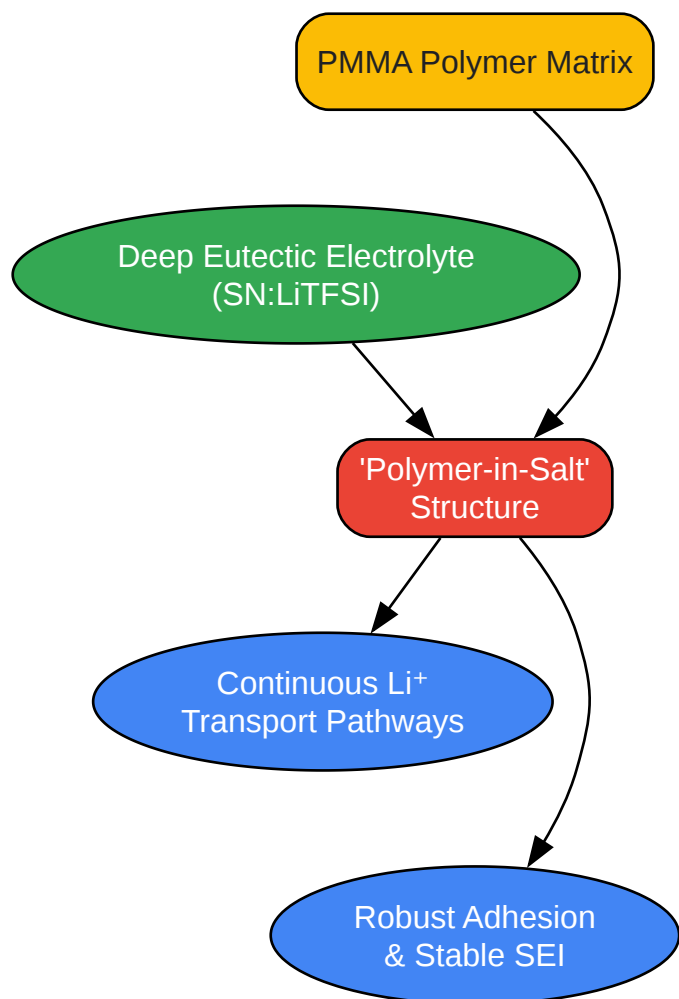
Workflow and Ion Transport Mechanism

The following diagrams, created using Graphviz, illustrate the general preparation workflow and the resulting ion transport mechanism in the "polymer-in-salt" structure.



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Diagram 1: Workflow for preparing solid-state batteries via in-situ polymerization of MMA.



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Diagram 2: Functional mechanism of the PMMA-based "polymer-in-salt" solid elastomer electrolyte.

Conclusion

The in-situ polymerization of MMA presents a versatile and powerful platform for fabricating advanced solid-state electrolytes. By drawing inspiration from fields like dentistry and employing molecular engineering strategies—such as formulating deep eutectic systems, incorporating ceramic fillers like LLZTO, and fluorination—researchers can tailor electrolytes with high ionic conductivity, wide electrochemical windows, and exceptional interfacial stability [1] [2] [3]. These protocols provide a pathway

to developing LMBs that meet the demanding requirements for high energy density, safety, and long cycle life.

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